Cas no 329763-33-9 (Benzenamine, 4-(2-azidoethyl)-)

Technical Introduction: Benzenamine, 4-(2-azidoethyl)- is an aromatic amine derivative featuring an azidoethyl functional group at the para position. This compound is of interest in organic synthesis and materials science due to its reactive azide moiety, which enables participation in click chemistry reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its structure allows for efficient conjugation with alkynes, making it valuable for labeling, bioconjugation, and polymer modification applications. The aromatic amine group further provides a handle for additional functionalization. Careful handling is advised due to the potential instability of azide-containing compounds under certain conditions. Suitable for controlled environments with expertise in azide chemistry.
Benzenamine, 4-(2-azidoethyl)- structure
329763-33-9 structure
Product Name:Benzenamine, 4-(2-azidoethyl)-
CAS No:329763-33-9
MF:C8H10N4
MW:162.19180059433
CID:3940619
PubChem ID:10773287
Update Time:2025-10-30

Benzenamine, 4-(2-azidoethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(2-azidoethyl)-
    • 4-(2-azidoethyl)aniline
    • EN300-349437
    • 329763-33-9
    • Inchi: 1S/C8H10N4/c9-8-3-1-7(2-4-8)5-6-11-12-10/h1-4H,5-6,9H2
    • InChI Key: XLZFSDDFPPNJLS-UHFFFAOYSA-N
    • SMILES: NC1C=CC(=CC=1)CCN=[N+]=[N-]

Computed Properties

  • Exact Mass: 162.090546336Da
  • Monoisotopic Mass: 162.090546336Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 40.4Ų

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Additional information on Benzenamine, 4-(2-azidoethyl)-

Benzenamine, 4-(2-azidoethyl) (CAS No. 329763-33-9): An Overview of Its Properties and Applications in Chemical Biology and Medicinal Chemistry

Benzenamine, 4-(2-azidoethyl) (CAS No. 329763-33-9) is a versatile organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential applications. This compound, also known as 4-(2-azidoethyl)aniline, is characterized by the presence of an azide group attached to an ethyl chain, which is itself bonded to a phenyl ring with an amine group at the para position. The combination of these functional groups imparts a range of chemical and biological properties that make it a valuable intermediate in various synthetic pathways.

The azide group in Benzenamine, 4-(2-azidoethyl) is particularly noteworthy for its reactivity and versatility. Azides are widely used in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the formation of 1,2,3-triazoles. This reaction has found extensive applications in bioconjugation, drug discovery, and materials science. The ability to selectively introduce azide groups into complex molecules makes 4-(2-azidoethyl)aniline an attractive starting material for the synthesis of bioactive compounds and functional materials.

In the context of medicinal chemistry, Benzenamine, 4-(2-azidoethyl) has been explored for its potential as a scaffold for the development of novel therapeutic agents. The phenyl ring with an amine substituent provides a platform for further functionalization, allowing researchers to introduce various pharmacophores and optimize the biological activity of the resulting compounds. Recent studies have demonstrated that derivatives of 4-(2-azidoethyl)aniline exhibit promising activities against a range of targets, including enzymes, receptors, and signaling pathways involved in various diseases.

One notable application of Benzenamine, 4-(2-azidoethyl) is in the field of protein labeling and imaging. The azide group can be used to label proteins with fluorescent dyes or other imaging agents through click chemistry reactions. This approach has been successfully employed to study protein-protein interactions, protein localization, and dynamic processes within living cells. The high selectivity and efficiency of these reactions make 4-(2-azidoethyl)aniline an ideal choice for bioorthogonal labeling strategies.

In addition to its use in bioconjugation and protein labeling, Benzenamine, 4-(2-azidoethyl) has also been investigated for its potential as a prodrug precursor. Prodrugs are inactive compounds that are converted into active drugs through metabolic processes within the body. The azide group can be designed to undergo specific transformations under physiological conditions, releasing the active drug at the desired site of action. This approach can improve the pharmacokinetic properties and reduce the side effects of therapeutic agents.

The synthetic accessibility of Benzenamine, 4-(2-azidoethyl) further enhances its utility in research and development. Various methods have been developed for its preparation, including nucleophilic substitution reactions and azidation of alcohols or amines. These synthetic routes are generally efficient and scalable, making it possible to produce large quantities of the compound for both laboratory-scale experiments and industrial applications.

Recent advances in computational chemistry have also contributed to our understanding of Benzenamine, 4-(2-azidoethyl). Molecular modeling studies have provided insights into its conformational behavior and electronic properties, which are crucial for predicting its reactivity and biological activity. These computational tools have been instrumental in guiding the design of new derivatives with enhanced properties.

In conclusion, Benzenamine, 4-(2-azidoethyl) (CAS No. 329763-33-9) is a multifaceted compound with significant potential in chemical biology and medicinal chemistry. Its unique combination of functional groups makes it a valuable intermediate for various synthetic pathways and a promising scaffold for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, solidifying its position as an important compound in modern chemical research.

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